m-Toluic acid, 2-naphthyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
naphthalen-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C18H14O2/c1-13-5-4-8-16(11-13)18(19)20-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3 |
InChI Key |
JZRSAUUYXPWGAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Strategies for m-Toluic Acid, 2-Naphthyl Ester Synthesis
The formation of the ester linkage between the m-toluoyl group and the 2-naphthyloxy moiety can be approached from two primary perspectives: facilitating the condensation of the carboxylic acid and the alcohol, or activating the carboxylic acid for nucleophilic attack by the alcohol.
Esterification Reactions: Classical and Catalytic Approaches
Esterification reactions provide a direct route to this compound from its constituent acid and alcohol. These methods typically require conditions that favor the removal of water to drive the reaction equilibrium towards the product.
The direct reaction between m-toluic acid and 2-naphthol (B1666908) is a common and fundamental approach to synthesizing the target ester.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic method for preparing esters. This equilibrium process involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. For the synthesis of this compound, this would involve heating a mixture of m-toluic acid and 2-naphthol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The continuous removal of water, often accomplished by azeotropic distillation with a suitable solvent like toluene, is crucial for achieving high yields.
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield |
| m-Toluic Acid | 2-Naphthol | H₂SO₄ (catalytic) | Toluene | Reflux with Dean-Stark trap | Moderate to High |
| m-Toluic Acid | 2-Naphthol | p-TsOH (catalytic) | Benzene (B151609) | Reflux with Dean-Stark trap | Moderate to High |
Note: The yields are generalized based on typical Fischer esterification reactions and may vary depending on specific experimental parameters.
The mechanism proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation to yield the final ester product.
To circumvent the need for water removal by distillation, dehydrating agents can be employed to sequester the water formed during the esterification reaction. A prominent example of this approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as the dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst. researchgate.netgoogleapis.com This method is particularly advantageous for its mild reaction conditions, typically being carried out at room temperature. googleapis.com
In the synthesis of this compound via this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic 2-naphthol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. organic-chemistry.org DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate. nih.gov
Table 2: Typical Reagents for Dehydrating Agent-Mediated Esterification
| Carboxylic Acid | Alcohol | Dehydrating Agent | Catalyst | Solvent |
| m-Toluic Acid | 2-Naphthol | DCC | DMAP | Dichloromethane (DCM) |
Note: Specific reaction conditions such as stoichiometry and reaction time would need to be optimized for this particular synthesis.
An alternative and often more efficient strategy for the synthesis of this compound involves the use of a more reactive derivative of m-toluic acid, such as m-toluoyl chloride. This approach falls under the category of acylation reactions.
The Schotten-Baumann reaction is a well-established method for the acylation of alcohols and phenols using acyl chlorides in the presence of a base. iitk.ac.inlibretexts.org This reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous solution of a base, such as sodium hydroxide. iitk.ac.in
For the synthesis of this compound, 2-naphthol is first dissolved in an aqueous base to form the more nucleophilic 2-naphthoxide ion. m-Toluoyl chloride, dissolved in an immiscible organic solvent, is then added to the reaction mixture. The acylation occurs at the interface of the two layers. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. nih.gov Vigorous stirring is essential to maximize the interfacial area and promote the reaction.
A general procedure for a similar reaction, the synthesis of 2-naphthyl benzoate (B1203000), involves dissolving 2-naphthol in cold dilute aqueous sodium hydroxide, followed by the addition of benzoyl chloride and vigorous shaking. The solid ester product then precipitates out of the solution.
Table 3: Illustrative Conditions for Schotten-Baumann Synthesis of Naphthyl Esters
| Phenol | Acyl Chloride | Base | Solvent System | Reaction Conditions |
| 2-Naphthol | m-Toluoyl Chloride | 10% aq. NaOH | Dichloromethane/Water | Room Temperature, Vigorous Stirring |
| Phenol | Benzoyl Chloride | 5% aq. NaOH | Biphasic | Shaking, occasional cooling |
Note: These conditions are based on general Schotten-Baumann procedures and would be adapted for the specific synthesis of this compound.
Acylation of 2-Naphthol with m-Toluoyl Halides
Utilization of Activated Carboxylic Acid Derivatives
A common and effective strategy for ester synthesis involves the activation of the carboxylic acid to increase its electrophilicity, thereby facilitating the nucleophilic attack by the alcohol. One of the most prevalent methods is the conversion of the carboxylic acid into an acid chloride. miracosta.edu
In the context of synthesizing this compound, m-toluic acid would first be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the intermediate m-toluoyl chloride. miracosta.eduresearchgate.net This conversion is often catalyzed by a few drops of dimethylformamide (DMF). miracosta.edu The resulting acid chloride is highly reactive and readily undergoes esterification upon reaction with 2-naphthol. The reaction produces the desired ester and hydrogen chloride (HCl) as a byproduct. miracosta.edu This method is advantageous as the reaction to form the ester is generally irreversible, leading to high product yields. libretexts.org
General Reaction Scheme:
Activation Step: m-Toluic Acid + Thionyl Chloride → m-Toluoyl Chloride + SO₂ + HCl
Esterification Step: m-Toluoyl Chloride + 2-Naphthol → this compound + HCl
Alternative Esterification Techniques (e.g., Aromatic Carboxylic Anhydrides)
The use of acid anhydrides as acylating agents provides another powerful route for ester synthesis. libretexts.orgtcichemicals.com This method can be particularly effective when direct esterification is challenging or when milder conditions are required. Aromatic carboxylic anhydrides can function as versatile dehydrating condensation reagents. tcichemicals.com
For the synthesis of this compound, one could employ the anhydride of m-toluic acid. Alternatively, a mixed anhydride can be generated in situ. tcichemicals.com The reaction of an acid anhydride with an alcohol, such as 2-naphthol, yields the ester and a carboxylic acid as a byproduct. libretexts.org The reaction is typically irreversible, which helps to drive the formation of the product. libretexts.org The efficiency of this method can be enhanced by using catalysts. For instance, Lewis acids can be used with certain aromatic carboxylic anhydrides, while nucleophilic catalysts are effective under basic conditions, which is particularly useful for preparing acid-sensitive esters. tcichemicals.com The use of pyridine as a solvent is also common as it facilitates the necessary proton transfers during the reaction. libretexts.org
Green Chemistry Principles in Ester Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In ester synthesis, this translates to the use of biocatalysts, reusable solid catalysts, and solvent-free reaction conditions to minimize waste and environmental impact.
Enzymatic Esterification and Biocatalytic Pathways
Enzymatic catalysis offers a green alternative to traditional chemical methods for ester synthesis. Lipases are a class of enzymes that are particularly effective at catalyzing esterification reactions under mild conditions. nih.govnih.gov The use of Candida antarctica lipase B (CALB) has been reported for the synthesis of esters from various aromatic alcohols. nih.gov
In a potential biocatalytic synthesis of this compound, a lipase such as CALB could be employed to catalyze the direct reaction between m-toluic acid and 2-naphthol. These reactions are typically carried out at moderate temperatures (e.g., 37°C) in an organic solvent. nih.gov The high selectivity of enzymes can reduce the formation of byproducts. However, the efficiency of the reaction can be influenced by the substrate specificity of the enzyme and the access of the substrate to the active site. nih.gov This approach avoids the need for harsh reagents and conditions associated with traditional methods.
Solid Acid Catalysts for Enhanced Reaction Efficiency
To overcome the drawbacks of homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture, a variety of solid acid catalysts have been developed. csic.esmdpi.com These heterogeneous catalysts are easily recoverable, reusable, and generally less corrosive, making industrial processes more efficient and environmentally friendly. csic.esnih.gov
Several types of solid acid catalysts could be applied to the esterification of m-toluic acid with 2-naphthol. These include ion-exchange resins (e.g., Amberlyst-16), zeolites (e.g., H-ZSM-5, BEA), sulfated metal oxides (e.g., sulfated zirconia), and niobic acid. csic.esresearchgate.net Magnetic-responsive solid acid catalysts, which can be easily separated from the reaction mixture using an external magnetic field, have also been developed and show excellent reusability. nih.govrsc.org The activity of these catalysts is related to their acidic properties, such as the number and strength of Brønsted acid sites. researchgate.net
Table 1: Examples of Solid Acid Catalysts Used in Esterification
| Catalyst Type | Examples | Key Features | Citations |
|---|---|---|---|
| Ion-Exchange Resins | Amberlyst-15, Amberlyst-16 | Macroporous polymeric resins with sulfonic acid groups; effective for long-chain acids. | csic.esresearchgate.net |
| Zeolites | H-USY, H-BETA, H-ZSM-5 | Crystalline aluminosilicates with well-defined pore structures and strong Brønsted acidity. | researchgate.netsemanticscholar.orgevergreensinochem.com |
| Sulfated Metal Oxides | Sulfated Zirconia (ZrO₂) | Superacidic properties, high thermal stability. | csic.esresearchgate.net |
| Magnetic Catalysts | Fe₃O₄@SiO₂-PILs | Magnetic core allows for easy separation; catalyst can be reused multiple times with high activity. | nih.govrsc.org |
Solvent-Free or Environmentally Benign Reaction Media
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted by heating a mixture of the neat reactants with a catalyst, can lead to higher reaction rates, easier product purification, and reduced environmental waste. researchgate.net A solvent-free approach for the synthesis of this compound would involve heating m-toluic acid and 2-naphthol with a suitable catalyst, such as a solid acid. researchgate.net
Another green alternative is the use of deep eutectic solvents (DESs). nih.gov In some cases, the reactants themselves can form a DES, acting as both substrate and solvent. This approach has been demonstrated in the lipase-catalyzed synthesis of (-)-menthyl dodecanoate, where the DES was formed from (-)-menthol and dodecanoic acid. nih.gov A similar strategy could potentially be explored for the reaction between m-toluic acid and 2-naphthol, further enhancing the green credentials of the synthesis.
Optimization of Reaction Conditions for Yield and Selectivity
To achieve the highest possible efficiency in the synthesis of this compound, several key reaction parameters must be systematically optimized. The ideal conditions will depend on the chosen synthetic method (e.g., Fischer esterification, use of activated derivatives, biocatalysis).
Key parameters that generally influence the outcome of esterification reactions include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. researchgate.net For equilibrium-limited reactions like Fischer esterification, the removal of water is also a critical factor to drive the reaction towards the product side. mdpi.com
Molar Ratio: An excess of one reactant (typically the alcohol or the acid, depending on cost and ease of removal) is often used to shift the equilibrium and maximize the conversion of the limiting reagent. rsc.org
Catalyst Concentration: The amount of catalyst affects the reaction rate. An optimal loading must be determined, as an excessive amount may not lead to a significant increase in yield and can complicate purification. rsc.orgresearchgate.net
Reaction Temperature: Higher temperatures generally increase the reaction rate. However, they can also lead to the formation of unwanted byproducts or catalyst degradation. The optimal temperature is a balance between reaction rate and selectivity. researchgate.net
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach completion or equilibrium. Monitoring the reaction progress over time is essential to determine the optimal endpoint. rsc.org
Table 2: Parameters for Optimization in Ester Synthesis
| Parameter | General Effect on Reaction | Considerations | Citations |
|---|---|---|---|
| Molar Ratio (Acid:Alcohol) | Affects equilibrium position and conversion rate. | Using an excess of the less expensive reactant can improve the yield of the more valuable one. | rsc.orgresearchgate.net |
| Catalyst Loading | Increases reaction rate up to a certain point. | Higher loading increases cost and can make removal more difficult. An optimal concentration exists. | rsc.orgresearchgate.net |
| Temperature | Higher temperature increases reaction rate. | May lead to side reactions, decomposition of reactants/products, or catalyst deactivation. | researchgate.net |
| Reaction Time | Determines the extent of conversion. | Sufficient time is needed to reach equilibrium or maximum yield; prolonged time can increase byproduct formation. | rsc.org |
| Water Removal | Drives equilibrium-limited reactions toward product formation. | Can be achieved by azeotropic distillation (e.g., with a Dean-Stark trap) or use of desiccants. | mdpi.com |
By carefully tuning these parameters, the synthesis of this compound can be optimized to achieve high yield and purity in an efficient and potentially environmentally friendly manner.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| m-Toluic acid |
| 2-Naphthol |
| Thionyl chloride |
| Oxalyl chloride |
| Dimethylformamide |
| m-Toluoyl chloride |
| Hydrogen chloride |
| Pyridine |
| Sulfuric acid |
| (-)-Menthyl dodecanoate |
| (-)-Menthol |
Temperature-Dependent Rate Studies and Arrhenius Analysis
While specific Arrhenius parameters for the synthesis of this compound have not been reported in the available literature, the general principles of reaction kinetics indicate that the rate of esterification is highly dependent on temperature. An increase in temperature typically leads to a higher reaction rate by providing the reacting molecules with the necessary activation energy to overcome the energy barrier of the reaction.
For analogous esterification reactions, the relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:
k = A e(-Ea/RT)
Where:
k is the rate constant
A is the pre-exponential factor, a measure of the frequency of collisions in the correct orientation
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature in Kelvin
Conducting temperature-dependent rate studies would allow for the experimental determination of the activation energy (Ea) and the pre-exponential factor (A) for the formation of this compound. This data is crucial for optimizing reaction times and energy consumption in a potential synthetic process.
Solvent Effects on Reaction Yields and Mechanisms
The choice of solvent plays a critical role in the esterification process, influencing both the reaction rate and the position of the chemical equilibrium. For the synthesis of this compound, a non-polar, aprotic solvent is often preferred to facilitate the removal of water, a byproduct of the reaction. The removal of water shifts the equilibrium towards the formation of the ester, thereby increasing the yield.
Commonly employed solvents and techniques include:
Azeotropic Distillation: Using a solvent such as toluene or hexane that forms an azeotrope with water allows for the continuous removal of water via a Dean-Stark apparatus.
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although their higher boiling points may necessitate more energy-intensive purification steps.
The polarity of the solvent can also influence the reaction mechanism. In polar solvents, the transition state of the reaction may be stabilized, potentially altering the reaction rate. The table below illustrates the potential impact of different solvent types on the synthesis, based on general principles of esterification.
| Solvent Type | Potential Effect on Yield | Mechanistic Consideration |
| Non-polar, aprotic (e.g., Toluene) | High (with water removal) | Promotes forward reaction by removing byproduct. |
| Polar, aprotic (e.g., DMF) | Moderate to High | Can stabilize charged intermediates, potentially increasing the rate. |
| Polar, protic (e.g., Ethanol) | Low | Can participate in side reactions and hinder water removal. |
Stoichiometric Control and Byproduct Management
The stoichiometry of the reactants, m-toluic acid and 2-naphthol, is a key factor in maximizing the yield of the desired ester. According to Le Chatelier's principle, using an excess of one of the reactants can drive the equilibrium towards the product side. In practice, the less expensive or more readily available reactant is often used in excess.
The primary byproduct of this esterification is water. Effective removal of water is paramount for achieving a high yield. In addition to azeotropic distillation, other methods for water removal include the use of dehydrating agents such as molecular sieves or sulfuric acid. However, the use of strong acids like sulfuric acid can also lead to the formation of undesired byproducts through side reactions such as sulfonation of the aromatic rings, particularly at elevated temperatures.
Potential byproducts in the synthesis of this compound could include:
Unreacted m-toluic acid and 2-naphthol.
Products of side reactions if harsh conditions are used (e.g., sulfonation products).
Self-condensation products of the reactants, although less likely under typical esterification conditions.
Careful control of the reaction stoichiometry and diligent byproduct management are essential for the efficient and clean synthesis of this compound.
Chemical Reactivity and Transformation Pathways
The reactivity of this compound is dominated by the chemistry of the ester functional group. One of the most significant reactions of esters is hydrolytic cleavage, which can be catalyzed by either acids or bases. This process results in the breaking of the ester bond to yield the parent carboxylic acid and alcohol.
Hydrolytic Cleavage Mechanisms
The hydrolysis of this compound involves the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide ion (in base-catalyzed hydrolysis) on the electrophilic carbonyl carbon of the ester.
In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-naphthol regenerates the acid catalyst and yields m-toluic acid.
The generally accepted mechanism for acid-catalyzed ester hydrolysis (AAC2 mechanism) involves the following steps:
Protonation of the carbonyl oxygen: This is a rapid and reversible step.
Nucleophilic attack by water: The lone pair of electrons on the oxygen atom of a water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step.
Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.
Elimination of the alcohol: The protonated alcohol (2-naphthol) is a good leaving group and departs from the tetrahedral intermediate.
Deprotonation: The protonated carboxylic acid (m-toluic acid) loses a proton to regenerate the acid catalyst.
Studies on the hydrolysis of other esters, such as 2-aminobenzoate esters, have shown that the rate of hydrolysis can be pH-independent over certain ranges, suggesting intramolecular general base catalysis in those specific cases. For this compound, the reaction rate is expected to be dependent on the concentration of the acid catalyst.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.
The steps for base-catalyzed ester hydrolysis (BAC2 mechanism) are as follows:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. This is the rate-determining step.
Elimination of the alkoxide: The tetrahedral intermediate collapses, and the 2-naphthoxide ion is eliminated as the leaving group.
Proton transfer: The 2-naphthoxide ion is a strong base and abstracts a proton from the newly formed m-toluic acid to produce 2-naphthol and the m-toluate anion.
The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the base. Investigations into the hydrolysis of α-naphthyl acetate (B1210297) in micellar systems have demonstrated that the reaction environment can significantly influence the rate of hydrolysis. nih.gov
Influence of Micellar Environments on Hydrolysis Kinetics
The hydrolysis of naphthyl esters, such as this compound, is significantly influenced by the presence of micellar environments. Micellar solutions, formed by surfactants above their critical micelle concentration (CMC), can alter reaction rates by partitioning substrates between the aqueous and micellar phases.
Studies on analogous compounds like α-naphthyl acetate have shown that cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTAB), can accelerate hydrolysis. The kinetics of such reactions are often analyzed using the pseudophase model, which treats the micelles and the bulk solvent as distinct reaction media. This model helps in determining the micellar rate constants and the binding constants of the substrates to the micelles. The presence of polymers, like hydroxypropylmethyl cellulose (HPMC), can retard the reaction rate by interacting with the micelles, thereby interfering with substrate binding.
The rate of hydrolysis of 2-naphthyl acetate catalyzed by enzymes like α-chymotrypsin has also been investigated in the presence of surfactants. In aqueous solutions of dodecyltrimethylammonium bromide, the reaction follows a Michaelis-Menten mechanism. The presence of the surfactant at concentrations above its CMC was found to increase the Michaelis constant (K_m) without significantly altering the catalytic rate constant (k_cat).
Table 1: Factors Influencing Naphthyl Ester Hydrolysis in Micellar Systems
| Factor | Observation | Probable Mechanism |
|---|---|---|
| Cationic Micelles (e.g., CTAB) | Accelerate hydrolysis rate. | Concentration of reactants in the micellar pseudophase; stabilization of transition state. |
| Polymers (e.g., HPMC) | Retard hydrolysis in the presence of micelles. | Polymer-micelle interactions interfere with substrate binding to the micelle. |
| Enzyme Catalysis (e.g., α-Chymotrypsin) | Michaelis constant (K_m) increases above CMC. | Surfactant affects substrate binding to the enzyme's active site. |
Reductive Transformations of the Ester Moiety
The ester functional group in this compound is susceptible to reduction by various reagents, primarily yielding the corresponding alcohols.
Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aromatic esters into two primary alcohols. commonorganicchemistry.comlumenlearning.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This is followed by the departure of the 2-naphthoxide leaving group and a subsequent reduction of the intermediate aldehyde. chemistrysteps.comorgosolver.com Therefore, the reduction of this compound with LiAlH₄ is expected to yield 3-methylbenzyl alcohol and 2-naphthol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. lumenlearning.comlibretexts.org
Catalytic Hydrogenation: An alternative, more industrially scalable method is catalytic hydrogenation. nih.gov This process typically requires high pressures and temperatures and utilizes heterogeneous catalysts (e.g., copper chromite) or homogeneous catalysts (e.g., ruthenium or manganese complexes). nih.govacs.orgyoutube.com Catalytic hydrogenation of the ester group would also yield 3-methylbenzyl alcohol and 2-naphthol. nih.gov A significant advantage of certain catalytic systems is their chemoselectivity, allowing for the reduction of the ester group in the presence of other reducible functionalities, such as aromatic rings or carbon-halogen bonds. youtube.com For instance, nickel-on-kieselguhr has been used to specifically reduce the naphthalene (B1677914) ring system to the tetralin ring system in naphthyl esters without affecting the ester group. acs.org
Table 2: Expected Products from the Reduction of this compound
| Reagent/Method | Products |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 3-Methylbenzyl alcohol and 2-Naphthol |
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings
Electrophilic aromatic substitution (EAS) on this compound can occur on either the m-toluoyl ring or the naphthyl ring. The regioselectivity is dictated by the directing effects of the substituents on each ring. The m-toluoyl ring contains a methyl group (activating, ortho/para-directing) and the ester carbonyl group (deactivating, meta-directing). The naphthyl ring is activated by the ester's oxygen atom (activating, ortho/para-directing). The naphthyl ring system is inherently more reactive towards EAS than a simple benzene ring.
Nitration and Sulfonation Studies
Nitration: The nitration of m-toluic acid typically yields a mixture of nitro-substituted products. Studies show that nitration can lead to 2-nitro-3-methylbenzoic acid, 4-nitro-3-methylbenzoic acid, and 2-nitro-5-methylbenzoic acid. The naphthyl ring, being highly activated by the ester's oxygen atom, is also a likely site for nitration. Electrophilic attack on 2-naphthol derivatives characteristically occurs at the 1-position. wikipedia.org Therefore, nitration of this compound would likely result in a complex mixture of products, with substitution possible on both aromatic systems.
Sulfonation: The sulfonation of naphthols is sensitive to reaction conditions. For 2-naphthol, reaction with one equivalent of sulfur trioxide yields a mixture of 1-sulfonic acid and 8-sulfonic acid. researchgate.net The distribution of isomers can be influenced by temperature, with different products being favored under kinetic versus thermodynamic control. Given the complexity, the sulfonation of this compound would also be expected to produce multiple isomers, with initial substitution likely occurring on the more activated naphthyl ring.
Halogenation Reactions (e.g., Bromination Regioselectivity)
Bromination: The bromination of this compound is expected to show high regioselectivity. The highly activated naphthyl ring is the most probable site for initial electrophilic attack. For 2-naphthol derivatives, bromination typically occurs at the 1-position. wikipedia.org Therefore, the primary product would be the 1-bromo-2-naphthyl ester of m-toluic acid. Further bromination could occur on the toluic acid ring. The directing effects of the methyl group (ortho, para) and the ester group (meta) would lead to substitution at positions ortho or para to the methyl group (positions 4, 6) and meta to the ester group (position 5).
Photochemical Rearrangement Studies (e.g., Photo-Fries Rearrangement)
Phenolic esters, including naphthyl esters, are known to undergo the Photo-Fries rearrangement upon exposure to UV light. This reaction involves the homolytic cleavage of the C(acyl)-O bond, generating an acyl radical and a naphthyloxyl radical pair within a solvent cage. These radicals can then recombine to form ortho- and para-hydroxy aryl ketones.
For this compound, the expected Photo-Fries products would be 1-(m-toluoyl)-2-naphthol and potentially other isomers. The reaction proceeds through a radical mechanism and can be accompanied by side products resulting from radical escape from the solvent cage, such as 2-naphthol and products from the decarbonylation of the acyl radical. The distribution of the ortho and para products can be influenced by the reaction medium, such as the viscosity and polarity of the solvent.
Functional Group Interconversions and Derivatization Strategies
This compound can serve as a substrate for various functional group interconversions and derivatization strategies.
Ester Hydrolysis: The most fundamental transformation is the hydrolysis of the ester bond, either under acidic or basic conditions, to regenerate m-toluic acid and 2-naphthol. These two products can then be individually derivatized. For example, m-toluic acid is a precursor for the insect repellent DEET (N,N-diethyl-m-toluamide). wikipedia.orgguidechem.com 2-Naphthol is a widely used intermediate in the synthesis of dyes and other organic compounds. wikipedia.org It can be converted to 2-aminonaphthalene via the Bucherer reaction or oxidatively coupled to form BINOL. wikipedia.org
Benzylic Bromination: The methyl group on the toluoyl moiety can be functionalized via free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator, benzylic bromination can occur to form 3-(bromomethyl)benzoic acid, 2-naphthyl ester. ed.govsci-hub.se This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. google.comscientificupdate.com
Decarbonylative Transformations: Modern transition-metal-catalyzed reactions offer novel pathways for transforming aromatic esters. acs.orgresearchgate.net These methods can involve the oxidative addition of the C(acyl)–O bond to a metal center, enabling reactions like decarbonylative coupling, where the carbonyl group acts as a leaving group. acs.org Another unique transformation is the "ester dance," a palladium-catalyzed translocation of an ester group from one carbon to another on an aromatic ring. nih.gov
Table 3: Summary of Compound Names
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | Naphthalen-2-yl 3-methylbenzoate | 2-Naphthyl m-toluate |
| m-Toluic acid | 3-Methylbenzoic acid | meta-Toluic acid |
| 2-Naphthol | Naphthalen-2-ol | beta-Naphthol |
| α-Naphthyl acetate | Naphthalen-1-yl acetate | 1-Naphthyl acetate |
| Cetyltrimethylammonium bromide | Hexadecyl(trimethyl)azanium bromide | CTAB |
| Dodecyltrimethylammonium bromide | Dodecyl(trimethyl)azanium bromide | DTAB |
| 3-Methylbenzyl alcohol | (3-Methylphenyl)methanol | |
| Lithium aluminum hydride | Lithium tetrahydridoaluminate | LiAlH₄, LAH |
| Sodium borohydride | Sodium tetrahydridoborate | NaBH₄ |
| 2-Nitro-3-methylbenzoic acid | ||
| 4-Nitro-3-methylbenzoic acid | 3-Methyl-4-nitrobenzoic acid | |
| 2-Nitro-5-methylbenzoic acid | 5-Methyl-2-nitrobenzoic acid | |
| 1-(m-Toluoyl)-2-naphthol | (3-Methylphenyl)(2-hydroxynaphthalen-1-yl)methanone | |
| N,N-Diethyl-m-toluamide | N,N-Diethyl-3-methylbenzamide | DEET |
| 2-Aminonaphthalene | Naphthalen-2-amine | |
| BINOL | 1,1'-Bi-2-naphthol | |
| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | NBS |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment
The ¹H NMR spectrum of m-Toluic acid, 2-naphthyl ester is characterized by a series of signals in the aromatic region, corresponding to the protons of the m-toluoyl and naphthyl groups, alongside a distinct singlet for the aliphatic methyl protons.
The protons of the m-toluoyl group are expected to appear as a complex multiplet system due to their meta-substitution pattern. The naphthalene (B1677914) ring protons also exhibit a series of multiplets, with their specific chemical shifts influenced by the ester linkage. The methyl group, being attached to the aromatic ring, will resonate as a singlet in the upfield region of the aromatic spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl Protons (CH₃) | ~2.4 | Singlet |
| Aromatic Protons (m-toluoyl) | 7.2 - 8.1 | Multiplet |
| Aromatic Protons (naphthyl) | 7.3 - 8.0 | Multiplet |
Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the various aromatic carbons of both the toluoyl and naphthyl rings.
The carbonyl carbon is characteristically found in the downfield region of the spectrum. The aromatic carbons will appear in the range of approximately 110-150 ppm, with the carbons directly attached to the ester oxygen and the methyl group showing distinct chemical shifts. The aliphatic methyl carbon will be observed in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~165 |
| Aromatic Carbons (C-O) | ~148 |
| Aromatic Carbons | 118 - 138 |
| Methyl Carbon (CH₃) | ~21 |
Note: The predicted chemical shifts are based on the analysis of related compounds and serve as a guide for spectral interpretation.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. sdsu.eduresearchgate.netyoutube.com For instance, it would help to trace the connectivity of the protons within the m-toluoyl and naphthyl aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.netrsc.org This is crucial for assigning the carbon signals based on the already assigned proton signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic rings.
A strong absorption band is anticipated in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1730 - 1750 |
| Ester | C-O Stretch (asymmetric) | 1250 - 1300 |
| Ester | C-O Stretch (symmetric) | 1000 - 1150 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic systems of the m-toluoyl and naphthyl chromophores.
Electronic Transitions (π→π* and n→π*) and Absorption Band Analysis
The UV-Vis spectrum is expected to exhibit strong absorption bands corresponding to π→π* transitions within the aromatic rings of both the m-toluoyl and naphthyl moieties. The naphthalene system, with its extended conjugation, will likely show characteristic absorption bands. A weaker n→π* transition associated with the carbonyl group of the ester may also be observed, although it might be masked by the more intense π→π* absorptions. The absorption maxima (λ_max) for similar aromatic esters are typically found in the ultraviolet region. For instance, related naphthyl esters exhibit absorption maxima that can be attributed to the π→π* transitions of the naphthoxy groups.
Substituent and Solvent-Induced Spectral Shifts
The electronic absorption spectrum of an aromatic ester like this compound is influenced by both the inherent electronic effects of its constituent parts and the nature of the surrounding solvent.
Substituent Effects:
The electronic spectrum is primarily governed by π→π* and n→π* transitions within the aromatic rings and the ester functional group. The methyl group (-CH3) on the toluic acid moiety and the naphthyl group itself act as substituents that can modify the energy of these transitions. The methyl group, being an electron-donating group, can cause a small bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzoyl group. Theoretical investigations on similar naphthyl-ester liquid crystals have shown that substituents play a dominant role in influencing absorption maxima. researchgate.net
Solvent Effects:
The polarity of the solvent can induce significant shifts in the UV-visible absorption bands. In non-polar solvents, the molecule exists in a less perturbed state. However, in polar solvents, dipole-dipole interactions and hydrogen bonding can stabilize the ground or excited states to different extents, leading to spectral shifts. For instance, an increase in solvent polarity is expected to cause a bathochromic shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. Studies on related aromatic compounds have demonstrated that the solvent has a pronounced effect on absorption maxima. researchgate.net For example, the absorption spectra of chalcone (B49325) derivatives, which also contain aromatic rings and a carbonyl group, show that the solvent plays a crucial role, sometimes causing a charge transfer band to split into two distinct electronic transitions. nih.gov
A summary of expected spectral shifts is presented in the table below.
| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |
| π→π | Bathochromic (Red Shift) | The excited state is typically more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. |
| n→π | Hypsochromic (Blue Shift) | The non-bonding electrons of the carbonyl oxygen can interact with polar solvent molecules, lowering the energy of the ground state more than the excited state. |
Table 1: Expected Solvent-Induced Spectral Shifts for this compound.
Photostability and Photosensitivity Assessments
The stability of this compound upon exposure to light is a critical parameter, particularly for applications where it might be subjected to UV radiation.
Photostability:
Photosensitivity:
The photosensitivity of a molecule is related to its ability to absorb light and undergo a chemical or physical change. The photosensitivity of naphthyl-ester liquid crystals has been analyzed based on substituent- and solvent-induced shifts in their absorption bands. researchgate.net The absorption of UV light by the naphthalene and benzoyl chromophores in this compound can lead to the formation of excited states, which may then undergo various photochemical reactions, such as bond cleavage or rearrangement. The presence of reactive oxygen species can also be generated upon irradiation of similar compounds. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.
The molecular formula of this compound is C18H14O2, giving it a molecular weight of approximately 262.30 g/mol . The molecular ion peak (M+) in the mass spectrum would be expected at an m/z corresponding to this mass.
The fragmentation of esters under electron ionization typically involves cleavage of the bonds adjacent to the carbonyl group. For the closely related compound 2-naphthyl benzoate (B1203000) (C17H12O2), the molecular ion peak is observed at m/z 248. Its fragmentation pattern provides valuable insight into what can be expected for this compound.
Key expected fragmentation pathways for this compound include:
α-cleavage: Cleavage of the C(O)-O bond is a common fragmentation pathway for esters. This would lead to the formation of a tolyl-substituted acylium ion and a naphthoxy radical, or a naphthyl cation and a tolyl-substituted carboxylate radical.
McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, it is a characteristic fragmentation for some esters.
Based on the fragmentation of 2-naphthyl benzoate, where the base peak is at m/z 105 (benzoyl cation) and another significant peak is at m/z 77 (phenyl cation), we can predict the major fragments for this compound.
| m/z Value | Proposed Fragment Ion | Formula |
| 262 | Molecular Ion [M]+ | [C18H14O2]+ |
| 143 | 2-Naphthoxy cation | [C10H7O]+ |
| 128 | Naphthalene radical cation | [C10H8]+ |
| 119 | m-Toluoyl cation | [C8H7O]+ |
| 91 | Tropylium ion (from tolyl group) | [C7H7]+ |
Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound.
Computational Chemistry and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives:QSAR models are built upon experimental biological activity data for a series of related compounds. No QSAR studies that include derivatives of m-Toluic acid, 2-naphthyl ester could be located. While QSAR analyses have been performed on other classes of naphthoquinone esters to determine relationships between their structure and anticancer activity, these models are not applicable to the target compound and its potential derivatives.tandfonline.comtandfonline.com
Due to this absence of specific, verifiable research data, the creation of a thorough and scientifically accurate article that adheres to the provided outline is not possible.
Biochemical Interactions and Enzyme Substrate Studies
Investigation as Substrates for Hydrolases
The structure of m-toluic acid, 2-naphthyl ester, featuring an ester linkage between a toluic acid and a naphthol moiety, makes it a candidate for interaction with hydrolases, particularly esterases that catalyze the cleavage of ester bonds.
Esterase Activity Profiling and Kinetic Studies
While direct and comprehensive kinetic studies on this compound are not extensively detailed in publicly available literature, the behavior of structurally similar compounds allows for informed postulation. Naphthyl esters are well-established substrates for various esterases. For instance, enzymes classified as α-naphthyl acetate (B1210297) esterases (ANAE) and α-naphthyl butyrate (B1204436) esterases demonstrate activity by hydrolyzing the ester bond of their respective α-naphthyl substrates.
The enzymatic hydrolysis of an ester like this compound would yield m-toluic acid and 2-naphthol (B1666908). The rate of such a reaction would be quantifiable through kinetic studies, determining key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which indicate the substrate concentration at half-maximal velocity and the enzyme's maximum efficiency, respectively. Studies on related polyaromatic esters have shown that certain hydrolases exhibit high catalytic activity, suggesting that the aromatic nature of both the acid and alcohol components can significantly influence substrate binding and turnover.
Specificity and Enantioselectivity with Biocatalysts (e.g., Carboxylesterases)
Carboxylesterases are a major class of hydrolases responsible for the metabolism of a wide array of ester-containing compounds. The specificity of these enzymes is diverse, with some showing broad substrate tolerance while others exhibit high selectivity for particular structural features. The interaction between this compound and a carboxylesterase would depend on how well the substrate fits into the enzyme's active site. The size and shape of the binding pocket, along with the nature of the amino acid residues lining it, would dictate the binding affinity and catalytic efficiency.
Enantioselectivity becomes relevant if the substrate is chiral. While this compound itself is not chiral, studies on similar but chiral esters have shown that esterases can exhibit a preference for one enantiomer over the other. This enantioselectivity is a critical aspect in biocatalysis for producing enantiomerically pure compounds.
Mechanism of Enzymatic Hydrolysis and Product Interaction with Biological Systems
The enzymatic hydrolysis of this compound by a serine hydrolase, a common type of esterase, typically proceeds via a two-step mechanism. Initially, a nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the release of the alcohol component (2-naphthol) and the formation of an acyl-enzyme intermediate. In the second step, a water molecule, activated by a catalytic histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (m-toluic acid) and regenerating the free enzyme.
The products of this hydrolysis, m-toluic acid and 2-naphthol, can themselves interact with biological systems. Their subsequent metabolic fates would depend on other enzymatic pathways within the organism.
Exploration of Enzyme Inhibition Potential
Beyond serving as substrates, ester compounds can also act as inhibitors of enzyme activity. This is a critical area of research for drug development and understanding toxicological mechanisms.
Inhibition of Hydrolytic Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are vital serine hydrolases involved in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. While there is no specific data documenting the inhibition of AChE or BChE by this compound, the general structural motifs are present in known inhibitors. For example, some carbamate-based inhibitors feature a naphthyl group which interacts with the enzyme's active site.
The potential inhibitory action of this compound would depend on its ability to bind to the active site of these cholinesterases and prevent the binding or hydrolysis of acetylcholine. The mode of inhibition could be competitive, non-competitive, or uncompetitive, which can be determined through detailed kinetic analysis.
Inhibition of Other Relevant Biological Targets (e.g., Aminopeptidases, 5α-reductase, Papain-Like Protease)
The potential for this compound to inhibit other enzymes has been explored in the context of related chemical structures.
Aminopeptidases: These are proteases that cleave amino acids from the N-terminus of proteins and peptides. Inhibition of these enzymes is a target for various therapeutic areas. The inhibitory potential of this compound against aminopeptidases is not documented.
5α-reductase: This enzyme converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone, and its inhibition is used to treat benign prostatic hyperplasia and androgenic alopecia. nih.gov Known inhibitors are typically steroid-based or specific non-steroidal compounds, and there is no evidence to suggest that this compound would be an effective inhibitor.
Papain-Like Protease (PLpro): This is a key enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a significant antiviral drug target. nih.govrsc.org Research has focused on developing inhibitors for PLpro, with some successful inhibitors containing a naphthalene (B1677914) moiety as part of a more complex structure designed to bind specifically to the enzyme's active site. nih.govrsc.org While these complex naphthalene-containing compounds have shown inhibitory activity, there is no direct evidence to indicate that the simpler this compound would act as an inhibitor for PLpro. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, valuable insights can be drawn from research on analogous naphthalene-containing compounds. SAR studies on various flavonoid and naphthalene derivatives have demonstrated that specific structural motifs are critical for enzyme inhibition. nih.govscienceopen.com For instance, in the context of inhibiting enzymes like angiotensin-converting enzyme (ACE), the presence of a naphthalene core, as opposed to a smaller benzene (B151609) ring, has been shown to enhance inhibitory potency due to more favorable hydrophobic and π-cation interactions with the enzyme's active site. nih.gov
In a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, substitutions on the naphthalene ring significantly influenced their inhibitory activity against the Keap1-Nrf2 protein-protein interaction. nih.gov This suggests that the position and nature of substituents on the naphthalene moiety of this compound likely play a pivotal role in its potential enzyme-inhibitory effects. The methyl group on the benzoic acid portion and the specific linkage to the 2-position of the naphthyl group are key determinants of its three-dimensional conformation and electronic properties, which in turn would dictate its affinity and specificity for various enzyme targets. Further empirical studies are necessary to delineate the precise SAR for this specific ester.
Molecular Docking and Binding Mechanism Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism of potential inhibitors to their protein targets. For compounds structurally related to this compound, docking studies have provided significant insights into their inhibitory actions.
For example, molecular docking of coumarin (B35378) derivatives with acetylcholinesterase (AChE), a key enzyme in the nervous system, revealed that the orientation and interactions within the enzyme's active site are crucial for inhibition. nih.gov Similarly, docking studies of naphthalene-1,4-dione derivatives have been employed to identify their binding modes within the active sites of cancer-related proteins. nih.gov
| Parameter | Observation | Potential Implication for this compound |
| Binding Energy | Favorable negative value | Suggests spontaneous and stable binding to the enzyme. |
| Interacting Residues | Involvement of hydrophobic and aromatic amino acids | The naphthalene and phenyl rings likely play a key role in anchoring the compound in the active site. |
| Hydrogen Bonds | Formation with specific polar residues | The ester carbonyl oxygen could act as a hydrogen bond acceptor, contributing to binding affinity. |
| Van der Waals Forces | Numerous contacts throughout the binding pocket | Indicates a good shape complementarity between the ligand and the enzyme. |
This table is a generalized representation based on docking studies of similar compounds and is for illustrative purposes.
Interaction with Cellular Models and Biological Pathways (in vitro)
The ultimate effect of a compound on an organism is determined by its interactions at the cellular level. In vitro studies using cellular models are fundamental to understanding the mechanisms of action of bioactive molecules. This section examines the potential of this compound to induce cellular apoptosis and to be involved in the generation of reactive oxygen species.
Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)
Apoptosis, or programmed cell death, is a crucial physiological process that eliminates damaged or unwanted cells. nih.govnih.gov Many therapeutic agents exert their effects by inducing apoptosis in target cells. While direct studies on this compound are lacking, research on structurally related naphthol derivatives has shown that they can induce apoptosis and down-regulate the expression of genes targeted by the transcription factor CREB, which is critical for cancer cell growth. nih.gov
The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. nih.gov These pathways involve a cascade of enzymes called caspases. nih.gov It is plausible that this compound, like other bioactive naphthalene compounds, could trigger apoptosis by initiating one or both of these pathways. Furthermore, some compounds can induce cell cycle arrest, a state where the cell ceases to divide, which can also be a precursor to apoptosis. nih.gov
Reactive Oxygen Species (ROS) Generation by Naphthyl Esters
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While essential for some signaling processes, excessive ROS can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins. researchgate.net
Naphthoquinones, a class of compounds containing a naphthalene ring system, are known to generate ROS. researchgate.net This ability is linked to their redox cycling properties. It is conceivable that this compound, or its metabolites, could participate in reactions that lead to the production of ROS. The generation of ROS has been implicated as a mechanism of action for the cytotoxic effects of some naphthalimide derivatives, leading to apoptosis. nih.gov The enzymatic oxidation of certain naphthalene-derived compounds has been shown to produce superoxide (B77818) anions and hydrogen peroxide. acs.org
The potential for naphthyl esters to generate ROS is a critical aspect of their biological activity profile, as this can be a double-edged sword, contributing to both therapeutic effects (e.g., in cancer therapy) and potential toxicity.
Advanced Materials Science and Industrial Applications
Exploration in Liquid Crystal Technology
Design of Nematogenic Naphthyl Ester Derivatives
In the design of nematogenic naphthyl ester derivatives, the core structure, terminal groups, and any lateral substituents are meticulously chosen to induce and control the mesomorphic properties. researchgate.netmdpi.combohrium.com The naphthalene (B1677914) moiety provides the necessary rigidity, a common feature in many liquid crystal molecules. The ester linkage offers a degree of flexibility and contributes to the polarizability of the molecule. The m-toluic acid portion acts as a terminal group, and the position of the methyl group is significant. Compared to its ortho- and para-isomers, the meta-substitution in m-Toluic acid, 2-naphthyl ester would result in a less linear, more bent molecular shape. This deviation from linearity can influence the packing efficiency of the molecules in the solid state and the nature of the liquid crystalline phases formed.
Research on analogous naphthyl benzoate (B1203000) derivatives has shown that the introduction of various substituents can tune the mesomorphic range and thermal stability. researchgate.netscirp.orgnih.gov For instance, the replacement of the methyl group with longer alkyl chains or polar substituents would likely alter the transition temperatures and the type of mesophase observed.
Mesomorphic Properties and Thermal Stability
The mesomorphic properties and thermal stability of a compound are crucial for its potential application in devices such as displays and sensors. While specific experimental data for This compound is not available, we can infer potential characteristics based on studies of similar compounds.
The thermal stability of esters is generally robust, and the presence of aromatic rings in This compound would contribute to this stability. nih.gov The melting point and the temperatures at which phase transitions to liquid crystalline states occur are highly dependent on the molecule's structure. The bent shape induced by the meta-substituted toluic acid moiety might lower the melting point compared to its more linear para-isomer, potentially broadening the temperature range over which a liquid crystalline phase could exist.
Studies on other naphthyl ester systems have demonstrated the presence of enantiotropic nematic phases, meaning the liquid crystal phase is stable on both heating and cooling cycles. researchgate.netmdpi.com The thermal range of these phases is influenced by the nature of the terminal groups. The table below, derived from research on related nematogenic polar naphthyl benzoate derivatives, illustrates how different terminal substituents can affect the transition temperatures and the stability of the nematic phase. While not directly applicable to This compound , it provides a valuable framework for understanding the structure-property relationships in this class of materials.
| Compound Structure | Transition | Temperature (°C) |
| Nematogenic Polar Naphthyl Benzoate Derivative 1 (Example from related research) researchgate.net | Crystal to Nematic (Heating) | 120.5 |
| Nematic to Isotropic (Heating) | 185.2 | |
| Isotropic to Nematic (Cooling) | 183.1 | |
| Nematic to Crystal (Cooling) | 115.8 | |
| Nematogenic Polar Naphthyl Benzoate Derivative 2 (Example from related research) mdpi.com | Crystal to Nematic (Heating) | 110.3 |
| Nematic to Isotropic (Heating) | 195.7 | |
| Isotropic to Nematic (Cooling) | 193.5 | |
| Nematic to Crystal (Cooling) | 105.4 |
This table is illustrative and based on data for analogous compounds to demonstrate the typical thermal behavior of nematogenic naphthyl esters. The data does not represent experimentally determined values for this compound.
Potential in Polymer Science
Currently, there is no available research in the scientific literature to suggest the specific use or potential of This compound in the field of polymer science. Its role as a monomer, plasticizer, or additive in polymer formulations has not been explored in the reviewed sources. Further research would be necessary to determine if its chemical structure could impart any desirable properties to polymeric materials.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of esters often involves methods that are not environmentally benign. The future of synthesizing m-Toluic acid, 2-naphthyl ester, hinges on the adoption of green chemistry principles to reduce waste, minimize energy consumption, and utilize renewable resources.
Key Research Thrusts:
Mechanochemistry: A significant advancement in sustainable synthesis is the use of mechanochemical methods, such as ball milling. rsc.org This technique can reduce or eliminate the need for bulk solvents, leading to a much lower environmental footprint. rsc.orgrasayanjournal.co.in Applying liquid-assisted grinding (LAG) conditions to a mixture of m-toluic acid and 2-naphthol (B1666908) could facilitate a solvent-free or low-solvent synthesis of the target ester.
Enzymatic Synthesis: Biocatalysis represents a highly specific and sustainable route. Esterases and lipases that are active with polyaromatic esters could be employed. Researchers have identified cold-adapted esterases that show high activity for hydrolyzing naphthalene-based esters, and this catalytic action could potentially be reversed for synthesis under specific conditions. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of this compound could be optimized in a flow system, potentially coupled with a fixed-bed catalyst for a highly efficient and continuous production process.
| Synthetic Approach | Core Principle | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Solid-Acid Catalysis | Heterogeneous catalysis using reusable materials like zeolites or activated silica. whiterose.ac.uk | Catalyst reusability, reduced corrosive waste, simplified product purification. | Developing a catalyst with high selectivity and activity for this specific esterification. |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions. rsc.org | Significant reduction or elimination of solvent use, lower energy input, potential for novel reactivity. rasayanjournal.co.in | Process optimization and scalability for large-scale production. |
| Biocatalysis | Employing enzymes (e.g., lipases, esterases) to catalyze the ester formation. nih.gov | High specificity, mild reaction conditions, biodegradable catalyst, high enantioselectivity if applicable. | Identifying or engineering an enzyme with high stability and efficiency for aromatic substrates. |
| Flow Chemistry | Performing the reaction in a continuously flowing stream rather than a batch. | Precise control of reaction conditions, enhanced safety, ease of scaling, potential for higher yields. | Reactor design and integration of purification steps into a continuous process. |
Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs. For this compound, modeling can provide deep insights into its behavior and guide the design of new derivatives.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of the ester. mdpi.com Such studies help in understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, DFT has been successfully used to investigate the planarity and quantum chemical parameters of new nematogenic polar naphthyl benzoate (B1203000) ester derivatives, which is directly relevant to this compound. mdpi.comresearchgate.net
Molecular Docking: To explore potential biological applications, molecular docking simulations can predict how the compound and its derivatives bind to specific biological targets like enzymes or receptors. nih.gov For example, docking studies on analogs of bexarotene (B63655), which contains a naphthyl group, have been used to predict binding energies to the Retinoid-X-Receptor (RXR). nih.govmdpi.com Similar methodologies could be applied to screen this compound derivatives against various protein targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. By developing a QSAR model for derivatives of this compound, researchers could predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis.
Rational Design of this compound Derivatives for Targeted Biological Activities
The structural backbone of this compound offers a versatile scaffold for designing molecules with specific biological activities. Rational design involves making targeted chemical modifications to enhance interaction with a biological target.
Strategies for Derivative Design:
Modification of the Toluic Acid Moiety: Altering the position of the methyl group (to ortho- or para-), or replacing it with other functional groups (e.g., methoxy, halogen, nitro) can significantly impact the electronic properties and steric profile of the molecule. This approach has been used to optimize inhibitors of the SARS-CoV papain-like protease, where modifying substituents on a benzamide (B126) ring led to significant changes in inhibitory potency. nih.govresearchgate.net
Modification of the Naphthyl Moiety: Introducing substituents at various positions on the naphthalene (B1677914) ring system can modulate lipophilicity and create new interaction points for binding to target proteins. Studies on naphthoquinone amino acid derivatives have shown that such modifications are key to their activity as proteasome inhibitors. tandfonline.com
Ester Bond Replacement: Replacing the ester linkage with a more stable amide or a different linker group could improve the metabolic stability of the compound, a crucial factor for therapeutic applications.
| Structural Modification | Rationale | Potential Biological Target Class | Example from Related Research |
|---|---|---|---|
| Introducing polar groups (e.g., -NH2, -OH) on the toluic acid ring. | To form specific hydrogen bonds with the target protein and increase potency. | Proteases, Kinases. | An amino group on the benzamide ring of a naphthyl-based inhibitor increased potency against SARS-CoV PLpro significantly. nih.gov |
| Varying alkyl chain length or adding bulky groups to the naphthyl ring. | To optimize van der Waals interactions within a hydrophobic binding pocket. | Nuclear Receptors, Ion Channels. | Analogs of bexarotene with a pentamethyl-tetrahydro-naphthyl group are potent RXR agonists. nih.govmdpi.com |
| Introducing halogens (F, Cl, Br) on either aromatic ring. | To modulate electronic properties, improve membrane permeability, and block metabolic sites. | Various enzymes and receptors. | Chlorinated naphthyl benzoate derivatives have been synthesized for liquid crystal applications and could be screened for bioactivity. mdpi.com |
Exploration of this compound in Emerging Material Technologies
The rigid, planar structure of the naphthalene group combined with the functionality of the toluic acid ester makes this compound a candidate for advanced materials.
Liquid Crystals: Naphthyl benzoate derivatives are known to exhibit mesomorphic properties, forming liquid crystal phases. mdpi.comresearchgate.net Specifically, non-symmetrical derivatives based on a central naphthalene moiety can form enantiotropic nematic phases. mdpi.com By systematically modifying the structure of this compound, it may be possible to design new liquid crystal materials with specific transition temperatures and optical properties for use in displays and sensors. The related compound 2-hydroxy-6-naphthoic acid is already a key monomer for high-performance polyaromatic ester liquid crystal polymers. researchgate.net
Organic Electronics: Aromatic esters can be components in organic semiconductors or dielectrics. The specific electronic properties of the this compound could be harnessed in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), either as a host material or as a functional dopant.
Specialty Polymers and Additives: The molecule could serve as a monomer for creating specialty polyesters with high thermal stability and specific refractive indices. Furthermore, related compounds like 2-naphthyl benzoate are used as hardening agents for paraffin, and p-Toluic acid, 2-naphthyl ester is predicted to have UV-absorbing properties. epa.govlookchem.com This suggests that this compound could be explored as a UV stabilizer or a performance-enhancing additive in polymer formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
